2-Chloro-1-(difluoromethyl)-4-fluorobenzene
Description
Properties
IUPAC Name |
2-chloro-1-(difluoromethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBUYSAQGBJZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375610 | |
| Record name | 2-chloro-1-(difluoromethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-83-3 | |
| Record name | 2-chloro-1-(difluoromethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Substitution via Difluoromethylation of Halogenated Benzene Derivatives
A common synthetic approach involves starting from 2-chloro-4-fluorophenol or related halogenated benzene derivatives. The hydroxyl group is substituted by a difluoromethyl moiety through nucleophilic substitution or ether formation using difluoromethyl reagents under basic conditions.
- Typical Procedure:
- React 2-chloro-4-fluorophenol with a difluoromethylating agent such as difluoromethyl ether.
- Use a base like potassium carbonate to deprotonate the phenol and facilitate substitution.
- Conduct the reaction under reflux to improve yield and reaction rate.
This method yields 2-chloro-1-(difluoromethoxy)-4-fluorobenzene, a closely related compound, suggesting that similar strategies can be adapted for difluoromethyl substitution at the aromatic ring.
Halogenation and Subsequent Fluorination of Aromatic Precursors
Another approach involves preparing the chlorofluorobenzene core first, followed by introduction of the difluoromethyl group through halogenation and fluorination steps:
- Stepwise Process:
- Synthesize 2-chloro-4-fluorotoluene via diazotization and fluorination of 2-chloro-4-aminotoluene using anhydrous hydrogen fluoride and sodium nitrite under controlled low temperatures (0-10 °C).
- Employ a two-stage pyrolysis process with controlled heating rates to minimize impurities and improve yield.
- Isolate the intermediate by distillation and neutralization steps.
This method emphasizes temperature control and reaction staging to enhance purity and safety in industrial-scale synthesis.
Friedel-Crafts Acylation and Chlorination Approaches
Research patents describe the synthesis of chlorofluorophenyl ketones via Friedel-Crafts acylation of fluorobenzene with acid chlorides catalyzed by aluminum chloride, followed by chlorination steps:
- Procedure Highlights:
- React fluorobenzene with acyl chlorides in the presence of aluminum chloride at low temperatures.
- Perform chlorination of the resulting ketones using chlorine gas in dichloromethane.
- Purify via aqueous workup and recrystallization.
Though this method primarily targets chlorinated fluorophenyl ketones, it provides a foundation for further functionalization to introduce difluoromethyl groups.
Comparative Summary of Preparation Methods
Detailed Research Findings and Notes
Temperature Control: The diazotization-fluorination route benefits significantly from a two-stage pyrolysis temperature ramp (e.g., heating to 30 °C over 1.5-2 hours, then to 50 °C over 2.5-3 hours), which reduces impurity formation and improves yield.
Purification Techniques: Distillation and crystallization are critical for isolating high-purity 2-chloro-4-fluorotoluene intermediates, which can be subsequently transformed into the target difluoromethyl compound.
Yield Optimization: The Friedel-Crafts approach reported yields up to 85% for intermediate ketones and about 60% for chlorinated products, with total recovery improved to 67.8% using optimized conditions.
Safety Considerations: The use of anhydrous hydrogen fluoride and chlorine gas necessitates stringent safety protocols due to their corrosive and toxic nature.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(difluoromethyl)-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Typical reagents include nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed:
Oxidation: 2-Chloro-1-(difluoromethyl)-4-fluorobenzoic acid
Reduction: 2-Chloro-1-(difluoromethyl)-4-fluorotoluene
Substitution: 2-Chloro-1-(difluoromethyl)-4-fluoronitrobenzene
Scientific Research Applications
2-Chloro-1-(difluoromethyl)-4-fluorobenzene finds applications in various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is utilized in the production of agrochemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-Chloro-1-(difluoromethyl)-4-fluorobenzene exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers
1-Chloro-4-(difluoromethyl)-2-fluorobenzene (CAS: 1214333-76-2)
- Structural Difference : This compound is a positional isomer of the target, with Cl at position 1, difluoromethyl at position 4, and F at position 2.
- Impact : Despite sharing the molecular formula C₇H₄ClF₃ , the altered substituent positions affect electronic distribution and steric interactions. For example, proximity of Cl and F in the ortho position (as in the isomer) may increase steric hindrance compared to the target’s para-F and meta-Cl arrangement.
Chloro-Fluorobenzenes with Simpler Substitution
1-Chloro-4-fluorobenzene (CAS: 352-33-0)
- Formula : C₆H₄ClF
- Molecular Weight : 130.55 g/mol (vs. 180.55 g/mol for the target).
- Key Differences :
1-Chloro-2,3-difluoro-4-nitrobenzene (CAS: 2689-07-8)
- Formula: C₆H₂ClF₂NO₂
- Key Differences: Nitro (-NO₂) group introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitution. Higher polarity due to nitro group reduces membrane permeability compared to the target.
Compounds with Extended Alkyl or Aromatic Chains
1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene (CAS: 3312-04-7)
- Formula : C₁₆H₁₅ClF₂
- Molecular Weight : 280.74 g/mol (vs. 180.55).
- Key Differences: Bulky chlorobutyl chain increases steric hindrance, reducing synthetic accessibility.
1-Chloro-4-(difluoromethoxy)-2-fluorobenzene (CAS: 1404194-91-7)
Data Table: Key Properties of Compared Compounds
Biological Activity
2-Chloro-1-(difluoromethyl)-4-fluorobenzene is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by the presence of difluoromethyl and chloro substituents, suggests potential biological activities and interactions with biomolecules.
The compound's chemical formula is C7H4ClF3, with a molecular weight of 196.56 g/mol. The presence of electronegative fluorine atoms enhances its lipophilicity and potential reactivity with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Interaction : The compound can interact with various enzymes, potentially inhibiting or activating their functions. For instance, studies suggest it may modulate the activity of phenol sulfotransferase, an enzyme involved in the metabolism of phenolic compounds.
- Cell Signaling Pathways : It may influence cellular signaling pathways, impacting gene expression and metabolic processes. This modulation could lead to alterations in cellular responses to external stimuli.
Biological Activity Studies
Several studies have explored the biological activities of this compound:
- Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits antimicrobial properties against certain bacterial strains, possibly due to its ability to disrupt cellular membranes or interfere with metabolic pathways .
- Toxicological Effects : Fluorinated compounds are often associated with toxicity. The metabolic pathways involving fluoride ions can lead to toxic metabolites that impair cellular functions. For instance, fluoroacetate, a related compound, has been shown to inhibit critical enzymes in the citric acid cycle, leading to metabolic disruptions .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential for development as an antibacterial agent.
Case Study 2: Toxicological Assessment
In a toxicological assessment involving rodent models, exposure to varying doses of the compound revealed dose-dependent effects on liver enzymes. Higher doses led to increased liver enzyme levels, indicating potential hepatotoxicity. This aligns with findings from other fluorinated compounds where metabolic activation leads to toxic outcomes .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for obtaining 2-Chloro-1-(difluoromethyl)-4-fluorobenzene with high purity?
- Methodology :
- Halogenation and fluorination : Use selective halogenation agents (e.g., Cl2/FeCl3) followed by fluorination with reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to remove byproducts. Monitor purity via GC-MS or HPLC (≥98% purity threshold).
- Safety : Conduct reactions under inert atmosphere (N2/Ar) due to moisture sensitivity of fluorinating agents .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Key Measures :
- Ventilation : Use fume hoods with ≥100 fpm face velocity and closed-system processing to minimize vapor exposure .
- PPE : Wear nitrile gloves, chemical-resistant aprons, and ANSI-approved safety goggles. Use NIOSH-certified respirators (e.g., N95) if aerosolization is possible.
- Storage : Store in amber glass bottles at 2–8°C under inert gas to prevent degradation. Avoid prolonged storage (>6 months) due to hydrolytic instability .
Q. Which analytical techniques are optimal for characterizing this compound’s structural and electronic properties?
- Techniques :
- NMR : <sup>19</sup>F NMR (δ -110 to -120 ppm for CF2 groups) and <sup>13</sup>C NMR to confirm substitution patterns.
- FT-IR : Detect C-F stretching vibrations (1000–1300 cm<sup>-1</sup>) and C-Cl bonds (550–850 cm<sup>-1</sup>).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (214.11 g/mol) .
Advanced Research Questions
Q. How do difluoromethyl and fluorine substituents influence the compound’s electronic properties and reactivity?
- Mechanistic Insights :
- Electron-Withdrawing Effects : The -CF2 group reduces electron density at the benzene ring (Hammett σm ≈ 0.43), enhancing electrophilic substitution at the 4-fluoro position.
- Steric Effects : Difluoromethyl’s tetrahedral geometry introduces steric hindrance, affecting regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Computational Validation : Use DFT (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and predict reactive sites .
Q. What methodologies resolve contradictions in spectroscopic data during characterization?
- Approaches :
- Comparative Analysis : Cross-validate NMR/IR data with structurally analogous compounds (e.g., 2-chloro-4-fluorobenzenesulphonyl chloride) .
- Isotopic Labeling : Synthesize <sup>13</sup>C/<sup>2</sup>H-labeled derivatives to confirm peak assignments.
- Dynamic NMR : Probe rotational barriers in -CF2 groups to explain splitting anomalies .
Q. How can computational modeling predict the compound’s stability and metabolic pathways?
- Strategies :
- QSPR Models : Train models on PubChem datasets to predict logP (≈2.8) and metabolic sites (e.g., CYP450-mediated defluorination).
- MD Simulations : Simulate solvation dynamics in DMSO/water mixtures to assess hydrolytic stability.
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability and toxicity .
Q. What advanced techniques study its role in catalytic cross-coupling reactions?
- Experimental Design :
- Kinetic Profiling : Monitor reaction progress via <sup>19</sup>F NMR to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).
- Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(OAc)2 with SPhos ligand) for C-Cl bond activation.
- In Situ XAS : Use synchrotron X-ray absorption spectroscopy to track palladium oxidation states .
Q. How is this compound evaluated as a building block in drug design?
- Evaluation Framework :
- Fragment-Based Screening : Use SPR (surface plasmon resonance) to assess binding affinity to target proteins (e.g., kinase inhibitors).
- Metabolite Identification : Incubate with liver microsomes and analyze via LC-QTOF-MS for defluorinated metabolites.
- Crystallography : Co-crystallize with enzymes (e.g., carbonic anhydrase) to determine binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
